Methyl 5-tert-butyl-2-methoxybenzoate
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Overview
Description
Methyl 5-tert-butyl-2-methoxybenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group at the 5-position and a methoxy group at the 2-position of the benzoate ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-tert-butyl-2-methoxybenzoate can be synthesized through the esterification of 5-tert-butyl-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-tert-butyl-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 5-tert-butyl-2-methoxybenzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-tert-butyl-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, exerting their effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-tert-butyl-2-hydroxybenzoate
- Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
- Methyl 5-(acetylamino)-2-methoxybenzoate
- Methyl 5-amino-2-methoxybenzoate
Uniqueness
Methyl 5-tert-butyl-2-methoxybenzoate is unique due to the presence of both tert-butyl and methoxy groups, which confer specific chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it distinct from other similar benzoates .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 5-tert-butyl-2-methoxybenzoate |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)9-6-7-11(15-4)10(8-9)12(14)16-5/h6-8H,1-5H3 |
InChI Key |
DPDYIPOXYABUCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)OC |
Origin of Product |
United States |
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